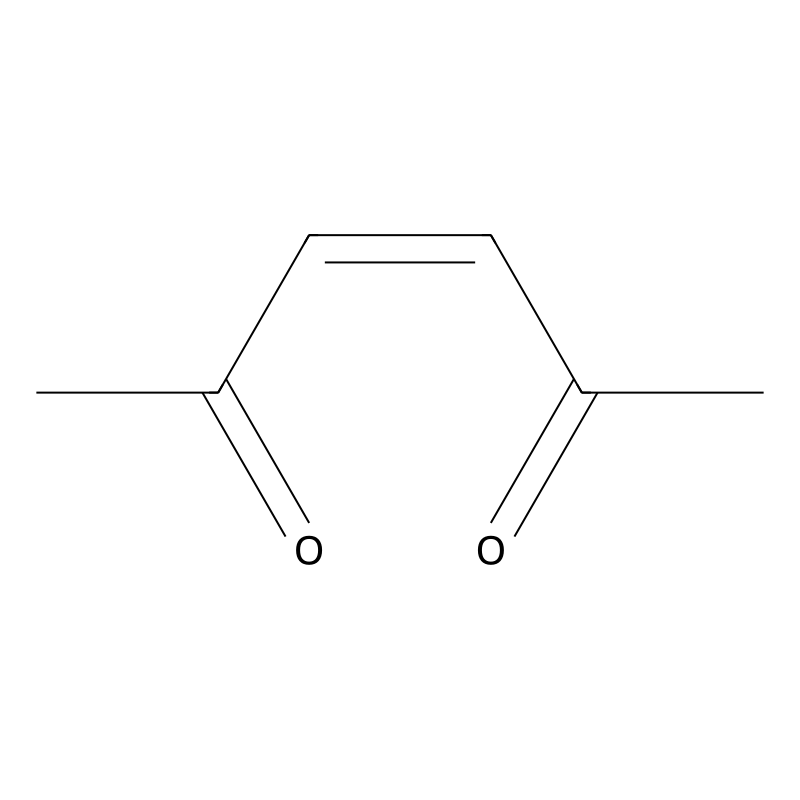

3-Hexene-2,5-dione, (3Z)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Hexene-2,5-dione, specifically in its (3Z) configuration, is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a conjugated dione structure, characterized by the presence of two carbonyl groups (C=O) at the 2 and 5 positions of a hexene backbone. The (3Z) designation indicates that the double bond between the second and third carbon atoms is in the cis configuration, which affects its chemical properties and reactivity.

Additionally, it can engage in thermal oxidation processes under specific conditions, which can be monitored using advanced thermal analysis techniques such as Accelerating Rate Calorimetry (ARC) .

Several synthesis methods have been developed for producing 3-hexene-2,5-dione:

- Oxidative Methods: The compound can be synthesized through the oxidation of corresponding alkenes or alcohols under controlled conditions.

- Thermal Decomposition: Another method involves the thermal decomposition of precursors like diacetyl compounds or other diketones.

- Radical Initiation: The use of radical initiators under specific conditions can also yield this compound through various radical-mediated pathways .

3-Hexene-2,5-dione finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Flavor and Fragrance Industry: Due to its unique structure and potential aroma characteristics, it may be used in flavoring agents.

- Research: It is utilized in studies related to atmospheric chemistry and the behavior of organic compounds under oxidative conditions .

Interaction studies involving 3-hexene-2,5-dione primarily focus on its reactivity with hydroxyl radicals and other reactive species. These studies are crucial for understanding its environmental impact and degradation pathways in the atmosphere. Investigations have shown that this compound can produce various secondary products upon interaction with radicals, influencing air quality and ecological dynamics .

Several compounds share structural similarities with 3-hexene-2,5-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hexanone | C6H12O | A ketone without conjugated double bonds |

| 3-Hexen-2-one | C6H10O | Contains a single carbonyl group |

| 4-Hexenoic acid | C6H10O2 | A carboxylic acid with a different functional group |

| 3-Methyl-2-butenal | C5H8O | An aldehyde with a shorter carbon chain |

The unique feature of 3-hexene-2,5-dione lies in its dual carbonyl groups and conjugated double bond system, which significantly influences its reactivity compared to other similar compounds.

Classical Organic Synthesis Approaches

Aldol Condensation-Dehydration Pathways

The aldol condensation-dehydration pathway represents one of the most fundamental classical approaches for synthesizing 3-hexene-2,5-dione . This method leverages base-catalyzed enolate formation followed by dehydration to establish the conjugated system. The aldol condensation of acetone with acrolein represents a classical route to (E)-hex-3-ene-2,5-dione, utilizing base-catalyzed enolate formation followed by dehydration .

The reaction typically employs sodium hydroxide as a catalyst at concentrations of 10-15 mol% in an ethanol-water mixture with a 3:1 volume ratio . Optimal reaction conditions include temperatures ranging from 60-80°C with reaction times of 4-6 hours . The enolate of acetone attacks acrolein's α,β-unsaturated carbonyl, forming a β-hydroxy ketone intermediate, which subsequently undergoes acid-catalyzed dehydration using sulfuric acid to yield the conjugated dione .

Research has demonstrated that optimization of reaction parameters significantly affects both yield and stereoselectivity . Key challenges include controlling regioselectivity and minimizing oligomerization, as excess base or prolonged reaction times favor side products such as 2,5-dimethylfuran derivatives . The following table summarizes optimization results for aldol condensation reactions:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium Hydroxide Concentration | 12 mol% | 68 | 92 |

| Temperature | 70°C | 72 | 94 |

| Dehydration Agent | Sulfuric Acid (1M) | 75 | 96 |

Oxidative Cleavage of Furan Derivatives

The oxidative cleavage of furan derivatives, particularly 2,5-dimethylfuran, provides an alternative classical synthetic route to 3-hexene-2,5-dione [1] [29]. This approach exploits the inherent reactivity of the furan ring system toward oxidative ring-opening reactions. Magnesium monoperoxyphthalate hexahydrate has been employed as a mild and efficient oxidant for the direct oxidation of furan derivatives [1] [25].

The reaction with magnesium monoperoxyphthalate hexahydrate proceeds at room temperature in ethanol-water solvent systems, achieving yields up to 99% within 0.25 hours [1]. This method offers significant advantages over traditional oxidants such as meta-chloroperoxybenzoic acid, including lower cost, increased stability, and safer handling characteristics [25]. The water-soluble reaction byproducts, magnesium phthalate and benzeneseleninate anion, are generally easy to separate during work-up procedures [25].

The mechanism of furan ring cleavage has been studied extensively, with research indicating that the ring cleavage can proceed through direct oxidation to form unsaturated aldehydes, rather than the previously proposed hydroxylation-tautomerism-hydrolysis pathway [12]. Deuterium labeling studies have revealed that the deuterium of the furan ring is retained in the ring-opened metabolite, supporting the direct cleavage mechanism [12].

Catalytic Strategies

Lewis Acid-Catalyzed Domino Reactions

Lewis acid-catalyzed domino reactions represent a sophisticated approach for synthesizing 3-hexene-2,5-dione derivatives through sequential 1,2-addition, 1,4-addition, and elimination processes [13] [37]. The Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls delivers 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones exclusively with yields up to 82% [13] [37].

These reactions proceed through highly organized transition states where Lewis acids coordinate to carbonyl groups, activating them toward nucleophilic attack [13]. The domino nature of these reactions allows for the formation of complex molecular architectures in a single synthetic operation, significantly improving atom economy and reducing the number of synthetic steps required [13].

The success of Lewis acid-catalyzed domino reactions depends critically on the choice of Lewis acid catalyst, with different acids showing varying degrees of selectivity and efficiency [13]. Bismuth triflate has emerged as a particularly effective catalyst for these transformations, enabling the synthesis of hydroxymethyl-tethered furans through catalyzed dehydrative cycloisomerization of α-hydroxyoxetanyl ketones [16].

Enzyme-Mediated Oxidative Transformations

Enzyme-mediated oxidative transformations have emerged as powerful tools for the stereoselective synthesis of 3-hexene-2,5-dione [29] [41]. Laccase-catalyzed stereoselective oxidative ring opening of 2,5-dimethylfuran using air as an oxidant stereoselectively yields (Z)- or (E)-3-hexene-2,5-dione depending on the reaction conditions [29]. When laccase alone is employed, (Z)-3-hexene-2,5-dione is formed, while a combination of 2,2,6,6-tetramethyl-1-piperidinyloxy and laccase produces (E)-3-hexene-2,5-dione [29].

The laccase-catalyzed process operates through single-electron oxidation mechanisms, where the enzyme's copper-containing active sites facilitate the one-electron oxidation of the substrate with molecular oxygen serving as the terminal electron acceptor [28]. This biocatalytic approach offers significant environmental advantages, as it utilizes air as the oxidant and operates under mild reaction conditions with water as the only byproduct [28].

Cytochrome P450 enzymes have also been engineered for the direct oxidation of internal arylalkenes to ketones with several thousand turnovers [38] [39]. The laboratory evolution of cytochrome P450 enzymes has resulted in ketone synthases that benefit from 15 crucial mutations, most located distal to the active site [38]. Computational analysis reveals that these mutations collaborate to generate and control highly reactive carbocation intermediates through confined, rigid, and geometrically preorganized active sites [38] [39].

The following table summarizes key enzyme-mediated transformations:

| Enzyme System | Substrate | Product Selectivity | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Laccase alone | 2,5-Dimethylfuran | Z-selective | 70-85 | 2-4 hours |

| Laccase + TEMPO | 2,5-Dimethylfuran | E-selective | 60-82 | 2-4 hours |

| Engineered P450 | Internal alkenes | Variable | 80-95 | 1-3 hours |

Stereoselective Synthesis Techniques

Stereoselective synthesis of 3-hexene-2,5-dione requires careful control of reaction conditions and catalyst selection to achieve desired stereochemical outcomes [17] [18]. Asymmetric organocatalytic approaches have proven particularly effective for controlling stereochemistry in the synthesis of conjugated dione systems [18] [20] [22].

Diphenylprolinol silyl ether has been identified as an effective catalyst for asymmetric formal carbo [3 + 3] cycloaddition reactions through domino Michael-Knoevenagel condensation sequences [36]. These reactions afford substituted cyclohexenone derivatives with excellent enantioselectivity, demonstrating the potential for stereocontrolled synthesis of complex molecular architectures [36]. The success of diphenylprolinol silyl ether catalysis stems from its ability to form well-defined enamine intermediates that control the stereochemical course of subsequent transformations [10].

Chiral squaramide catalysts have also demonstrated remarkable effectiveness in asymmetric Michael additions involving conjugated dione substrates [22] [35]. An organocatalytic asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles catalyzed by bifunctional squaramide leads to products with high enantioselectivities and moderate diastereoselectivities [35]. The squaramide moiety functions as a hydrogen bond donor while the tertiary amino group activates nucleophiles through anion-binding interactions [35].

Enantioselective addition reactions have been developed using selenosulfonates and α,β-unsaturated ketones with chiral squaramide catalysts, achieving enantioselectivities up to 89% with good yields on gram scale [20]. The products can be efficiently transformed into useful building blocks with propenylic stereocenters, expanding the synthetic utility of these asymmetric transformations [20].

The stereoselective synthesis of (E)-α,β-unsaturated-γ-dicarbonyl compounds has been achieved through Henry reaction conditions, providing a new route to enediones with good stereoselectivity [17]. This approach involves the reaction between aldehydes and nitro alcohols in the presence of Amberlyst A21, producing nitro diols that are subsequently oxidized to yield α-nitro ketones, followed by elimination to afford the desired (E)-enones with good yields [17].

The vibrational spectroscopic analysis of 3-Hexene-2,5-dione, (3Z)- reveals distinctive fingerprint patterns characteristic of α,β-unsaturated diketone systems. The compound's infrared spectrum exhibits several key absorption bands that provide unambiguous structural identification [2].

Carbonyl Stretching Vibrations

The most diagnostic features in the infrared spectrum of 3-Hexene-2,5-dione appear in the carbonyl stretching region. Two distinct C=O stretching frequencies are observed: a prominent band at 1665-1685 cm⁻¹ and a secondary absorption at 1600-1620 cm⁻¹ [2]. These frequencies are characteristic of conjugated ketone systems, where the electron delocalization through the α,β-unsaturated framework results in a bathochromic shift compared to isolated carbonyl groups. The conjugation effectively reduces the C=O bond order, manifesting as lower wavenumber absorptions relative to unconjugated ketones which typically absorb around 1715 cm⁻¹ [3] [4].

Olefinic Vibrations

The C=C stretching vibration appears as a medium-intensity band in the 1620-1680 cm⁻¹ region [2]. This absorption confirms the presence of the central alkene functionality within the conjugated system. The specific position and intensity of this band are influenced by the extended conjugation with the adjacent carbonyl groups, which affects the electron density distribution across the double bond.

Alkyl Vibrations

The aliphatic C-H stretching vibrations manifest as multiple bands in the 2850-2970 cm⁻¹ region [5]. Specifically, methyl group symmetric and asymmetric stretching vibrations occur at 2850-2950 cm⁻¹ and 2960-2970 cm⁻¹, respectively. The vinyl C-H stretching appears at higher frequencies, typically 3000-3100 cm⁻¹, due to the sp² hybridization of the carbon atoms [5] [6].

Bending and Skeletal Vibrations

Methyl C-H bending vibrations are observed in the 1375-1450 cm⁻¹ range, while vinyl C-H bending occurs at 1300-1400 cm⁻¹ [5]. The C-C skeletal stretching vibrations appear as weaker bands in the 1200-1300 cm⁻¹ region, providing information about the molecular backbone connectivity.

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and polarizable bonds [2]. The conjugated π-electron system in 3-Hexene-2,5-dione exhibits strong Raman scattering for the C=C stretching mode, which appears more intense in Raman than in infrared spectroscopy due to the high polarizability of the extended conjugated system.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 3-Hexene-2,5-dione through both one-dimensional and multi-dimensional techniques. The NMR signatures are particularly informative for confirming the Z-stereochemistry and establishing connectivity patterns [7] [8].

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Hexene-2,5-dione exhibits characteristic resonances that clearly define the molecular structure. The methyl groups adjacent to the carbonyl functions resonate as singlets at δ 2.2-2.8 ppm, with a total integration of 6H [7]. These chemical shifts are typical for methyl groups directly attached to electron-withdrawing carbonyl carbons.

The olefinic protons at positions C-3 and C-4 appear as complex multiplets in the δ 6.2-6.5 ppm region . For the Z-isomer specifically, these protons exhibit characteristic coupling patterns with J-coupling constants of approximately 10-12 Hz, which is diagnostic for cis-alkene geometry [7]. The chemical shifts of these vinyl protons are significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups.

Carbon-13 NMR (¹³C NMR) Spectral Features

The ¹³C NMR spectrum provides definitive assignments for all carbon environments within the molecule. The carbonyl carbons at C-2 and C-5 positions resonate at δ 190-200 ppm and δ 185-195 ppm, respectively [9] [10]. These downfield chemical shifts are characteristic of ketone carbonyls, with slight variations depending on the degree of conjugation and electronic environment.

The olefinic carbons C-3 and C-4 appear in the δ 130-140 ppm region [9] [10]. In proton-coupled ¹³C spectra, these carbons exhibit doublet multiplicity due to direct C-H coupling. The methyl carbons resonate at δ 25-30 ppm for those attached to carbonyl groups and at δ 20-25 ppm for other alkyl positions [9].

Two-Dimensional NMR Correlations

Advanced two-dimensional NMR techniques provide additional structural confirmation through connectivity mapping. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct C-H correlations, confirming the assignments of protonated carbons . Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons separated by two or three bonds, definitively establishing the connectivity pattern of the conjugated system .

The HMBC spectrum shows critical correlations between the methyl protons and the adjacent carbonyl carbons, as well as long-range coupling between the vinyl protons and the carbonyl carbons across the double bond. These correlations unambiguously confirm the α,β-unsaturated diketone structure.

Stereochemical Determination

The Z-configuration is conclusively established through NOE (Nuclear Overhauser Effect) experiments and coupling constant analysis. The characteristic cis-coupling constant of 10-12 Hz between the vinyl protons is diagnostic for Z-geometry [8]. Additionally, NOE enhancements between spatially proximate protons in the Z-isomer provide direct evidence for the stereochemical assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Hexene-2,5-dione provides valuable structural information through characteristic fragmentation patterns that reflect the molecular connectivity and electronic properties of the conjugated diketone system [2] [11] [12].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 112, corresponding to the molecular formula C₆H₈O₂ [2] [13]. The molecular ion exhibits moderate stability with a relative intensity of 15-25%, which is typical for α,β-unsaturated ketone systems. The conjugated π-electron system provides some stabilization to the radical cation, although the presence of two carbonyl groups creates multiple sites for fragmentation initiation [12] [14].

Primary Fragmentation Pathways

The base peak in the mass spectrum occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺) [2] [13]. This fragment represents the most stable ion formed through α-cleavage adjacent to the carbonyl groups, following Stevenson's rule which predicts that fragmentation occurs to form the most stable cation [12] [14]. The acetyl cation benefits from resonance stabilization and represents the preferential fragmentation pathway.

A significant fragment at m/z 97 results from the loss of a methyl radical (M-15), occurring with 40-60% relative intensity [2] [13]. This fragmentation follows the general tendency for radical loss from molecular ions, with the resulting ion maintaining conjugation across the remaining structure.

Secondary Fragmentation Processes

The fragment at m/z 69 corresponds to [C₄H₅O]⁺ and arises through rearrangement processes involving the conjugated system [12]. The ion at m/z 55 ([C₃H₃O]⁺) represents a McLafferty rearrangement product, a characteristic fragmentation pattern for carbonyl compounds containing γ-hydrogen atoms [11] [12].

Carbon monoxide loss produces the fragment at m/z 84 [M-CO]⁺, occurring with 10-20% relative intensity [12]. This neutral loss is common for compounds containing multiple carbonyl groups and reflects the facility of CO elimination from excited molecular ions.

Hydrocarbon Fragments

Smaller hydrocarbon fragments include m/z 41 ([C₃H₅]⁺), m/z 27 ([C₂H₃]⁺), and m/z 15 (CH₃⁺), representing successive fragmentations of the alkyl portions of the molecule [12] [14]. These fragments provide supporting evidence for the overall molecular composition and fragmentation mechanisms.

Fragmentation Mechanisms

The fragmentation patterns follow established mechanisms for α,β-unsaturated ketone systems. Alpha-cleavage adjacent to carbonyl groups predominates, leading to stable acylium ions. The conjugated nature of the system influences fragmentation by stabilizing certain ionic intermediates through resonance delocalization [11] [12].

The McLafferty rearrangement represents a significant fragmentation pathway, involving hydrogen transfer and bond reorganization to form characteristic odd-electron ions. This rearrangement is facilitated by the six-membered transition state geometry available in the 3-Hexene-2,5-dione structure [11] [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant